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Compound of Interest

Compound Name: Methyl 3-hydroxy-2-nitrobenzoate

Cat. No.: B1315691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Methyl 3-hydroxy-2-nitrobenzoate (C₈H₇NO₅), a valuable intermediate in organic synthesis.

Due to the limited availability of a complete public experimental dataset for this specific

compound, this document presents a comprehensive analysis based on data from structurally

related isomers and compounds, alongside theoretical predictions. This guide is intended to

assist researchers in the identification, characterization, and quality control of Methyl 3-
hydroxy-2-nitrobenzoate.

Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for Methyl 3-
hydroxy-2-nitrobenzoate and its close isomer, Methyl 2-hydroxy-3-nitrobenzoate, for

comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)
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Assignment

Predicted Chemical

Shift (δ, ppm) for

Methyl 3-hydroxy-2-

nitrobenzoate

Multiplicity
Coupling Constant

(J, Hz)

OCH₃ 3.9 - 4.0 Singlet (s) N/A

Ar-H 7.2 - 8.2 Multiplet (m) ~7-9

OH 5.0 - 6.0 (broad) Singlet (s) N/A

¹³C NMR (Carbon NMR)

Assignment
Predicted Chemical Shift (δ, ppm) for Methyl

3-hydroxy-2-nitrobenzoate

C=O (Ester) 165 - 170

Ar-C (Aromatic) 115 - 150

OCH₃ 52 - 54

Table 2: Infrared (IR) Spectroscopy Data
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Functional Group

Expected Absorption Range

(cm⁻¹) for Methyl 3-hydroxy-

2-nitrobenzoate

Observed Peaks for Methyl

2-hydroxy-3-nitrobenzoate

(Isomer)

O-H Stretch (Phenol) 3200 - 3600 (broad) Data not available

C-H Stretch (Aromatic) 3000 - 3100 Data not available

C-H Stretch (Aliphatic, -OCH₃) 2850 - 3000 Data not available

C=O Stretch (Ester) 1700 - 1730 Data not available

N=O Stretch (Nitro group,

asymmetric)
1510 - 1560 Data not available

N=O Stretch (Nitro group,

symmetric)
1340 - 1380 Data not available

C-O Stretch (Ester) 1200 - 1300 Data not available

Table 3: Mass Spectrometry (MS) Data

Technique

Expected m/z Peaks for

Methyl 3-hydroxy-2-

nitrobenzoate

Observed m/z Peaks for

Methyl 2-hydroxy-3-

nitrobenzoate (Isomer)[1]

Electron Ionization (EI)

[M]⁺: 197, [M-OCH₃]⁺: 166, [M-

NO₂]⁺: 151, [M-COOCH₃]⁺:

138

197, 166, 165

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. These are based on standard methodologies used for similar aromatic

compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of Methyl 3-hydroxy-2-nitrobenzoate is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR
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tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ =

0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.

¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a

spectral width of -2 to 12 ppm, a pulse width of 30-45°, a relaxation delay of 1-5 seconds,

and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is

used. Typical parameters include a spectral width of 0 to 200 ppm, a pulse width of 90°, a

relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) to

obtain an adequate signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

Sample Preparation:

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide

(KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent

pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion, or through a chromatographic separation technique such as Gas Chromatography

(GC) or Liquid Chromatography (LC).

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, the

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion as a function of its m/z value.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl
3-hydroxy-2-nitrobenzoate.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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